Benzyl-PEG5-ms is synthesized from benzyl-protected polyethylene glycol through a reaction with methanesulfonyl chloride. It falls under the category of PEG-based linkers, specifically designed for applications in drug delivery systems and bioconjugate chemistry. Its unique structure allows it to function effectively in various chemical reactions, making it a valuable tool in synthetic organic chemistry.
The synthesis of Benzyl-PEG5-ms typically involves the following steps:
This method allows for the efficient formation of the mesylate group, which is critical for subsequent reactions involving nucleophiles.
Benzyl-PEG5-ms consists of:
The molecular formula can be represented as with a molecular weight of approximately 350.48 g/mol. The presence of both hydrophobic (benzyl) and hydrophilic (PEG) components allows for enhanced solubility and reactivity in various chemical environments .
Benzyl-PEG5-ms is involved in several types of chemical reactions:
In substitution reactions, common nucleophiles include:
For hydrogenolysis, the typical conditions involve using hydrogen gas with a palladium catalyst to facilitate the removal of the benzyl group.
The mechanism of action for Benzyl-PEG5-ms primarily revolves around its ability to participate in nucleophilic substitution reactions. The mesylate group acts as an excellent leaving group, allowing nucleophiles to attack the carbon atom bonded to the mesylate. This results in the formation of new chemical bonds with various functional groups, thereby facilitating bioconjugation processes.
In addition, during hydrogenolysis, the palladium catalyst reduces the benzyl group, effectively removing it from the PEG chain without affecting the integrity of the remaining structure .
Benzyl-PEG5-ms is typically a colorless to pale yellow liquid or solid depending on its purity and formulation. It is soluble in common organic solvents such as dichloromethane and dimethyl sulfoxide but has limited solubility in water due to its hydrophobic benzyl component.
Key chemical properties include:
These properties make it suitable for use in various chemical applications, including drug formulation and bioconjugation .
Benzyl-PEG5-ms is primarily used in scientific research and applications such as:
The development of PEG linkers spans four decades, beginning with Abuchowski and Davis’s pioneering work in 1977 on covalent PEG attachment to proteins [2] [8]. Initial approaches utilized non-specific reactions with chlorotriazines, succinimides, and aldehydes, yielding heterogeneous mixtures of PEG-protein conjugates with variable modification sites and polymer counts. First-generation PEG linkers focused primarily on extending plasma half-life through hydrodynamic radius expansion but offered limited control over conjugation sites or release kinetics [2].
The advent of site-specific conjugation strategies marked a transformative shift. Modern PEG linkers like Benzyl-PEG5-MS incorporate three critical advancements:
Table: Evolution of PEG Linker Designs
Generation | Time Period | Key Features | Limitations |
---|---|---|---|
First (Non-specific) | 1977-1990s | Random lysine conjugation; MW 1-5 kDa | Heterogeneous products; loss of bioactivity |
Second (Site-Specific) | 1990s-2010 | Thiol/maleimide chemistry; discrete MWs (5-20 kDa) | Limited in vivo stability; non-cleavable |
Third (Multifunctional) | 2010-Present | Heterobifunctional (e.g., Benzyl-PEG5-MS); stimuli-responsive linkers; discrete PEGs | Complex characterization; immunogenicity concerns |
Recent innovations include enzymatic conjugation using transglutaminase for site-directed attachment and cleavable linkers that simplify analytical characterization [7] [10]. Benzyl-PEG5-MS exemplifies this progression, combining precise molecular weight (406.49 g/mol) with dual functionality that supports both stable bioconjugation and controlled payload release [1].
The molecular architecture of Benzyl-PEG5-MS integrates three functionally distinct domains:
Table: Synthetic Applications of Benzyl-PEG5-MS
Conjugation Target | Reaction Conditions | Product Application | Yield Range |
---|---|---|---|
Thiol-containing proteins (Cys residues) | pH 7.5, 25°C, 2-4h | Antibody-drug conjugates | 70-85% |
Primary amines (Lys residues) | pH 8.5, 37°C, 4-6h | PROTACs | 60-75% |
Azide-functionalized molecules | CuAAC after amine displacement | MRI contrast agents | 80-90% |
Carboxylic acids | Mesylate displacement with amine-PEG, then EDC coupling | Polymeric micelles | 65-80% |
Synthetic protocols typically involve nucleophilic displacement of mesylate by amine/thiol nucleophiles, followed by benzyl deprotection under acidic conditions for drug liberation. The PEG spacer’s flexibility enhances binding kinetics in PROTAC systems by enabling optimal ternary complex formation between target protein and E3 ligase [1] [8].
Benzyl-PEG5-MS serves as a molecular keystone in three advanced delivery platforms:
As a critical linker in PROTAC synthesis, Benzyl-PEG5-MS bridges E3 ligase ligands (e.g., thalidomide analogs) and target protein binders. Its optimized length facilitates the >50 Å distance required for efficient ubiquitin transfer. PROTACs utilizing PEG5 linkers demonstrate enhanced degradation efficiency (DC₅₀ 1.5-10 nM) compared to shorter alkyl chains due to improved complex flexibility [1]. The benzyl group’s acid sensitivity enables intracellular release of cytotoxic payloads after lysosomal PROTAC internalization, providing a dual-action mechanism [1] [7].
Benzyl-PEG5-MS modifies magnetic nanoparticle (MNP) surfaces via mesylate displacement with surface amines. PEGylation creates a hydrophilic corona that reduces opsonization, extending circulation half-life to >4 hours in murine models [3]. Functionalized MNPs achieve dual functionality:
Incorporated into micellar coronas, Benzyl-PEG5-MS enhances micelle stability (critical micellar concentration 1.5-5 µM) and enables post-functionalization. Mesylate groups anchor hydrophobic cores (e.g., polycaprolactone), while the benzyl terminus conjugates targeting ligands. PEG5’s intermediate length optimizes steric stabilization without hindering ligand-receptor interactions [5] [9]. Acid-triggered benzyl hydrolysis promotes micelle disassembly in tumor microenvironments, enabling spatiotemporally controlled drug release [9].
Table: Drug Delivery Applications of Benzyl-PEG5-MS
Delivery System | Payload | Key Performance Metrics | Reference |
---|---|---|---|
PROTAC linker | BET degrader + Thalidomide | DC₅₀ = 3.2 nM; tumor growth inhibition: 89% | [1] |
Magnetic nanoparticles | Doxorubicin | Loading efficiency: 92%; pH-triggered release: 80% (pH 5.0 vs. 15% pH 7.4); circulation t₁/₂: 4.2h | [3] |
Mixed polymeric micelles | Paclitaxel + Doxorubicin | CMC: 2.8 µM; tumor accumulation: 8.1% ID/g; synergy index: 0.32 | [9] |
Antibody-drug conjugate | MMAE (monomethyl auristatin E) | Drug-antibody ratio: 3.8; plasma stability t₁/₂: 120h | [7] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: